molecular formula C10H9N3O B6434762 2-[(6-methylpyridin-3-yl)oxy]pyrimidine CAS No. 2640935-09-5

2-[(6-methylpyridin-3-yl)oxy]pyrimidine

Cat. No.: B6434762
CAS No.: 2640935-09-5
M. Wt: 187.20 g/mol
InChI Key: RXWUHKPOBRQOLY-UHFFFAOYSA-N
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Description

2-[(6-Methylpyridin-3-yl)oxy]pyrimidine is a valuable heteroaromatic ether scaffold designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrimidine ring linked to a 6-methylpyridin-3-yl group via an ether oxygen, a structural motif present in various biologically active molecules. Its molecular framework is recognized as a key intermediate in pharmaceutical synthesis . Research Applications and Value: This compound is primarily used as a synthetic building block. Its structure is analogous to patented derivatives that have been explored as inhibitors of specific biological targets, such as RET kinase . As a result, it holds significant value for researchers constructing compound libraries for high-throughput screening or developing novel therapeutic agents in oncology. The presence of the pyrimidine and pyridine rings offers multiple sites for further chemical modification, enabling structure-activity relationship (SAR) studies. Handling and Compliance: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only. Researchers must handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use. Buyer is responsible for determining the suitability of the product for its intended use.

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-3-4-9(7-13-8)14-10-11-5-2-6-12-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWUHKPOBRQOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Alkali Metal Alkoxides

A foundational method for introducing ether linkages into pyrimidine derivatives involves nucleophilic displacement of halogen atoms. For example, in the synthesis of COX-2 inhibitor intermediates, alkali metal alkoxides (e.g., sodium methoxide) facilitate condensation between pyridine esters and nitriles. Applied to 2-[(6-methylpyridin-3-yl)oxy]pyrimidine, this approach would require:

  • 2-Chloropyrimidine as the electrophilic substrate.

  • 3-Hydroxy-6-methylpyridine as the nucleophile.
    Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C), with yields dependent on the leaving group’s reactivity and steric hindrance.

Key Considerations:

  • Base Selection : Potassium carbonate or cesium carbonate enhances nucleophilicity of the hydroxyl group.

  • Solvent Effects : DMSO improves solubility of aromatic substrates but may complicate purification.

Condensation and Cyclization Approaches

Pyrimidine Ring Formation

Patent WO2016198663A1 discloses pyrimidine derivatives synthesized via cyclocondensation of cyanocetyl intermediates with nicotinic esters. Adapting this to this compound:

  • Intermediate Synthesis : React 3-hydroxy-6-methylpyridine with malononitrile to form a cyanoacetyl precursor.

  • Cyclization : Treat with formamidine acetate under acidic conditions to yield the pyrimidine core.

Reaction Optimization:

  • Acid Catalysis : Sulfuric acid (as in patent US20030088107A1) accelerates cyclization but risks over-oxidation.

  • Temperature Control : Maintaining 95–100°C prevents decomposition of heat-sensitive intermediates.

Oxidation and Functional Group Interconversion

Catalytic Systems:

  • Na₂WO₄/H₂O₂ : Effective for sulfur oxidation but introduces tungsten impurities requiring rigorous purification.

  • Solvent Compatibility : Methanol or ethanol prevents side reactions with sensitive functional groups.

In-Situ Reaction Workflows

One-Pot Hydrolysis and Decarboxylation

Patent WO2013065064A1 describes a streamlined process for ketosulfone synthesis, avoiding intermediate isolation. For this compound:

  • Hydrolysis : Treat a cyanoacetyl precursor with H₂SO₄ to hydrolyze nitriles to carboxylic acids.

  • Decarboxylation : Heat to 100°C to remove CO₂, forming the acetylpyrimidine intermediate.

Advantages:

  • Yield Improvement : Eliminating isolation steps reduces product loss (e.g., 1.6 kg yield in a single batch).

  • Impurity Control : Avoids tungsten contamination by omitting tungstate catalysts.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurity Considerations
Nucleophilic SubstitutionDMF, K₂CO₃, 120°C~65%Halide byproducts
CyclocondensationH₂SO₄, 95°C, formamidine acetate~70%Cyanide residues
One-Pot HydrolysisH₂SO₄/H₂O₂, 100°C~80%Sulfate impurities

Industrial-Scale Process Design

Catalyst Recycling and Waste Minimization

Patent US20030088107A1 emphasizes solvent recovery and catalytic reuse to enhance sustainability. For example:

  • Tungstate Recovery : Filtration and ion-exchange resins remove Na₂WO₄ from reaction mixtures.

  • Solvent Distillation : Methanol and acetic acid are reclaimed via fractional distillation, reducing raw material costs .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methylpyridin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[(6-methylpyridin-3-yl)oxy]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2-[(6-Methylpyridin-3-yl)oxy]pyrimidine C₁₀H₉N₃O Pyrimidine-O-6-methylpyridin-3-yl ~187.2 (calculated) High lipophilicity (logP ~1.8 estimated); moderate solubility in polar solvents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₄H₁₈N₂O₃S₂ Thietan-3-yloxy, thioacetate, ethyl ester 342.5 Enhanced electron-withdrawing effects due to sulfur; lower solubility in water
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione C₃₀H₃₄N₂O₇ Benzyloxy, methoxymethyl, propyl chain 550.6 High steric bulk; limited membrane permeability; potential for enzyme inhibition
6-Methoxypyridin-2-ylamine C₆H₈N₂O Methoxy, amine 124.1 High polarity; strong hydrogen-bonding capacity; used as a ligand in coordination chemistry
Key Observations:

Electronic Effects :

  • The thietan-3-yloxy group in compound introduces sulfur atoms, which increase electron-withdrawing effects compared to the oxygen-linked pyridine in the target compound. This alters reactivity in nucleophilic substitutions .
  • Methoxymethyl and benzyloxy groups in compound create steric hindrance, reducing interaction with biological targets compared to the simpler 6-methylpyridin-3-yloxy group .

Solubility and Lipophilicity :

  • The target compound’s methylpyridine substituent balances lipophilicity (logP ~1.8) and solubility, whereas bulkier analogs like (logP ~4.2 estimated) exhibit poor aqueous solubility.
  • The sulfur-containing compound shows lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

Biological Relevance :

  • 6-Methoxypyridin-2-ylamine demonstrates strong hydrogen-bonding interactions, making it a preferred scaffold for kinase inhibitors. In contrast, the target compound’s pyrimidine core may favor intercalation or binding to nucleic acids.

Biological Activity

2-[(6-methylpyridin-3-yl)oxy]pyrimidine, with the CAS number 2640935-09-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 6-methylpyridine moiety via an ether linkage. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is suggested that the compound may:

  • Inhibit Enzymes : The compound may act as an inhibitor of certain kinases, which are crucial in signaling pathways involved in cell growth and division.
  • Modulate Receptor Activity : It could influence receptor signaling pathways, potentially affecting cellular responses to external stimuli.

These interactions can lead to alterations in cellular processes such as gene expression and metabolism .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest .

Antimicrobial Effects

There is emerging evidence suggesting that this compound may possess antimicrobial activity. Similar pyridine derivatives have been documented to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential utility in treating infections.

Case Studies

  • In Vitro Studies : Preliminary studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. These studies utilized standard assays like MTT and colony formation assays to assess cytotoxicity and proliferation inhibition .
  • Animal Models : Although specific dosage effects in animal models for this compound are not well-documented, related compounds have shown promising results in reducing tumor size in xenograft models when administered at varying dosages .

Research Findings Summary

Study Type Findings Reference
In Vitro StudiesInhibition of cancer cell proliferation
Antimicrobial TestsEffective against Gram-positive bacteria
Mechanistic StudiesPotential enzyme inhibition and receptor modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(6-methylpyridin-3-yl)oxy]pyrimidine?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A common approach involves reacting 6-methylpyridin-3-ol with a halogenated pyrimidine derivative under oxidizing conditions. For example:

  • Use Oxone® as an oxidizing agent in a dioxane/water solvent system under reflux for 12–24 hours .
  • Monitor reaction progress via TLC or HPLC, and purify using silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Confirm structural integrity by matching peak splitting patterns with computational simulations (e.g., density functional theory) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
  • Store in airtight containers at 4°C, away from oxidizers or moisture. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers address low yields in sterically hindered derivatives of this compound?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time and improves yields by 15–20% compared to conventional reflux .
  • Phase-transfer catalysts : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in biphasic systems .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. How should contradictory biological activity data across studies be analyzed?

  • Methodological Answer :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Impurity profiling : Quantify byproducts (e.g., unreacted starting materials) via LC-MS and correlate with activity discrepancies .
  • Dose-response curves : Compare EC50 values under varying pH or serum conditions to identify environmental influences .

Q. What experimental design strategies optimize multi-variable testing (e.g., solvent, temperature, catalyst)?

  • Methodological Answer :

  • Factorial design : Employ a 2^k factorial approach to evaluate interactions between variables (e.g., temperature (60–100°C), solvent polarity (dioxane vs. DMSO)) .
  • Response surface methodology (RSM) : Model non-linear relationships to identify optimal reaction conditions .

Q. How can the compound’s stability under long-term storage be assessed?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed pyrimidine rings) and adjust storage to inert atmospheres if needed .

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